1-(4-chlorophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)cyclopentanecarboxamide
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Description
1-(4-chlorophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C21H21ClF3NO2 and its molecular weight is 411.85. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of cyclohexanecarboxamide derivatives, including those with chlorophenyl and trifluoromethylphenyl substituents, have been described. These compounds have been characterized using elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy, highlighting their structural properties and potential for further application in medicinal chemistry (Özer, Arslan, VanDerveer, & Külcü, 2009).
Antimicrobial Activities
- New thiourea derivatives, including those with chlorophenyl and trifluoromethylphenyl components, have been synthesized and tested for antimicrobial activity. These compounds demonstrated significant activity against bacterial strains known for biofilm growth, such as Pseudomonas aeruginosa and Staphylococcus aureus, suggesting potential for the development of novel antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
Anticonvulsant Properties
- The crystal structures of anticonvulsant enaminones, incorporating chlorophenyl groups, were determined, showing that these compounds adopt specific conformations that may contribute to their biological activity. This research provides insights into the structural basis of anticonvulsant properties and could inform the design of new therapeutic agents (Kubicki, Bassyouni, & Codding, 2000).
HIV Entry Inhibition
- Research into the CCR5 receptor-based mechanism of action of a potent allosteric noncompetitive HIV entry inhibitor highlighted the role of specific chemical moieties in blocking HIV-1. This study suggests that compounds with certain chlorophenyl and trifluoromethylphenyl elements could have unique effects on the binding and function of CCR5, contributing to their antiviral efficacy (Watson, Jenkinson, Kazmierski, & Kenakin, 2005).
Reaction Mechanisms and Transformations
- Various studies have explored the reactions and transformations involving chlorophenyl-containing compounds, elucidating mechanisms that could be applied in the synthesis of new materials or drugs. These include oxidative transformations by manganese oxides and photogenerated aryl cations from aromatic halides, offering pathways for creating compounds with novel properties and activities (Zhang & Huang, 2003); (Protti, Fagnoni, Mella, & Albini, 2004).
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClF3NO2/c22-17-9-7-15(8-10-17)20(11-1-2-12-20)19(28)26-13-18(27)14-3-5-16(6-4-14)21(23,24)25/h3-10,18,27H,1-2,11-13H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWLDWNTNXPOPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC(C3=CC=C(C=C3)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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